molecular formula C15H17N3O2S B6329986 5-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2-amine, 95% CAS No. 1314988-19-6

5-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2-amine, 95%

Cat. No. B6329986
CAS RN: 1314988-19-6
M. Wt: 303.4 g/mol
InChI Key: CVVOCVIVSGDVGE-UHFFFAOYSA-N
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Description

5-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2-amine, or 5-PPSP, is a compound that has been studied extensively for its potential applications in various areas of scientific research. It is an organic compound belonging to the group of pyridines, a class of heterocyclic compounds composed of nitrogen and carbon atoms. 5-PPSP has been studied for its potential applications in biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

5-PPSP has been studied for its potential applications in biochemistry, pharmacology, and medicinal chemistry. It has been used as a tool to study the binding affinity of drugs to their targets, as well as to investigate the structure-activity relationship of drugs. It has also been used to study the structure-activity relationship of peptides, proteins, and other macromolecules. In addition, 5-PPSP has been used to study the pharmacokinetics and pharmacodynamics of drugs, as well as to study the mechanism of action of drugs.

Mechanism of Action

The mechanism of action of 5-PPSP is not fully understood. It is thought to interact with biomolecules such as proteins, peptides, and other macromolecules through hydrogen bonding and electrostatic interactions. It is also thought to interact with drug targets through hydrophobic interactions.
Biochemical and Physiological Effects
5-PPSP has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. Inhibition of this enzyme can lead to increased levels of acetylcholine, which can have a variety of effects on the body, including increased alertness and improved memory. In addition, 5-PPSP has been shown to modulate the activity of the enzyme tyrosine hydroxylase, which is involved in the synthesis of dopamine and other neurotransmitters.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-PPSP in laboratory experiments is its low cost and ease of synthesis. It is also relatively stable and can be stored for extended periods of time. However, one limitation of using 5-PPSP is that it is not water-soluble, which can limit its use in certain types of experiments. In addition, it is not as potent as some other compounds and may not be suitable for certain types of experiments.

Future Directions

There are a number of potential future directions for 5-PPSP. It could be used to study the binding affinity of drugs to their targets, as well as to investigate the structure-activity relationship of drugs. It could also be used to study the pharmacokinetics and pharmacodynamics of drugs, as well as to study the mechanism of action of drugs. In addition, it could be used to study the structure-activity relationship of peptides, proteins, and other macromolecules. Finally, it could be used to study the biochemical and physiological effects of drugs and other compounds.

Synthesis Methods

5-PPSP can be synthesized from the reaction of pyrrolidine-1-sulfonyl chloride and 5-bromopyridine. The reaction is carried out in an aqueous medium using a base such as sodium hydroxide. The reaction is typically carried out at room temperature and the product is isolated by filtration. The product can then be purified by recrystallization.

properties

IUPAC Name

5-(3-pyrrolidin-1-ylsulfonylphenyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c16-15-7-6-13(11-17-15)12-4-3-5-14(10-12)21(19,20)18-8-1-2-9-18/h3-7,10-11H,1-2,8-9H2,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVOCVIVSGDVGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CN=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2-amine

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